molecular formula C9H12N2O4 B072227 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 1187-34-4

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No.: B072227
CAS No.: 1187-34-4
M. Wt: 212.2 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C9H12N2O4 It is known for its unique structural features, including a cyano group, an ethoxy group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. The reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer of the compound in approximately 75% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Ultraviolet light for Z to E isomerization and heat for the reverse process.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

    Isomerization: The major products are the E and Z isomers of this compound.

    Substitution: Depending on the nucleophile, products can include substituted carbamates or cyano derivatives.

Scientific Research Applications

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as:

Biological Activity

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and an ethoxyacryloyl moiety. Its molecular formula is C9H12N2O4C_9H_{12}N_2O_4, and it has a molecular weight of 196.20 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation pathways. Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The IC50 values observed were in the micromolar range, indicating potent activity .
  • Mechanistic Studies : Research indicates that this compound may induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals, suggesting that it could be beneficial in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in preclinical models. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerHepG210Apoptosis induction via caspase activation
PC1215Modulation of Bcl-2 family proteins
AntioxidantDPPH Scavenging Assay25Free radical scavenging
Anti-inflammatoryLPS-stimulated macrophagesN/AInhibition of TNF-alpha production

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards HepG2 cells with an IC50 value of 10 µM. Mechanistic investigations revealed that the compound triggered apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels, supporting its potential use as an antioxidant agent in therapeutic applications.

Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184148
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869116-51-8, 1187-34-4
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869116-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1187-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-ethoxycarbonylcyanoacetamide (42 g), triethylorthoformate (40 g) and acetic anhydride (100 ml) is heated at reflux for one hour. The reaction is allowed to stand until cool and then is filtered, washing with ether, to yield α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: Why is the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate highly stereoselective towards the E isomer?

A1: The reaction of Ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride predominantly yields the E isomer of this compound (E-2). This high stereoselectivity is attributed to two main factors []:

    Q2: What is unique about the isomerization behavior of this compound?

    A2: this compound (E-2) exhibits unusual irreversible thermal isomerization to its Z isomer (Z-2) []. While UV irradiation at 254 nm can convert 40% of E-2 to Z-2, the Z-2 isomer spontaneously and entirely reverts back to E-2 without external stimuli []. This process is characterized by a negative entropy of activation, suggesting a more charge-separated transition state compared to the ground state []. The low rotational barrier and significant chemical shift difference (∆δC=C = 85.83 ppm) between the two sp2-hybridized carbons of the C=C bond further classify this compound as a "push-pull" olefin [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.